molecular formula C11H13Cl2N B1385790 (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine CAS No. 1019553-89-9

(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine

Cat. No.: B1385790
CAS No.: 1019553-89-9
M. Wt: 230.13 g/mol
InChI Key: NWHMFORNSHKCBK-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine” is a secondary amine derivative featuring two distinct substituents: a cyclopropylmethyl group and a (2,6-dichlorophenyl)methyl group. The cyclopropylmethyl moiety (C₄H₇) introduces a strained three-membered ring system, which may enhance lipophilicity and influence conformational rigidity . The (2,6-dichlorophenyl)methyl group comprises a benzene ring substituted with chlorine atoms at the 2- and 6-positions, contributing steric bulk and electronic effects due to the electron-withdrawing nature of chlorine .

Properties

IUPAC Name

1-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-2-1-3-11(13)9(10)7-14-6-8-4-5-8/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHMFORNSHKCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl

Biological Activity

(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H14_{14}Cl2_{2}N
  • CAS Number : 1019553-89-9
  • Molecular Weight : 255.16 g/mol

The compound features a cyclopropylmethyl group attached to a dichlorophenylmethylamine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine exhibits notable antimicrobial properties. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes. The structure allows it to fit into specific binding sites on target proteins, modulating their activity effectively.

Anticancer Potential

In vitro studies have shown that derivatives of this compound possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation significantly .

The biological activity of (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine can be attributed to its interactions with neurotransmitter receptors and enzymes:

  • Serotonin Receptor Modulation : It has been studied for its effects on serotonin receptors, particularly the 5-HT2C_{2C} receptor, showing selective agonist activity which may contribute to its antipsychotic-like effects .
  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, leading to altered cellular functions in target tissues.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationAgonist at 5-HT2C_{2C} receptor

Case Study: Neuropharmacological Effects

A study conducted on a series of N-substituted (2-phenylcyclopropyl)methylamines revealed that certain derivatives exhibited significant selectivity for the 5-HT2C_{2C} receptor. One compound showed an EC50_{50} of 23 nM in calcium flux assays without β-arrestin recruitment activity, indicating a unique functional selectivity that could be leveraged for developing new antipsychotic medications .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Property (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine (2,6-Dichlorophenyl)methylamine
Molecular Formula C₁₁H₁₃Cl₂N C₁₀H₁₃Cl₂N
Molecular Weight (g/mol) ~229.91* 218.12
Substituent Type Cyclopropylmethyl (strained ring) Propyl (linear alkyl)
Lipophilicity (Predicted) Higher (cyclopropane enhances logP) Moderate
Steric Effects Increased (rigid cyclopropane ring) Reduced (flexible chain)

*Calculated based on substituent contributions from and molecular formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine
Reactant of Route 2
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(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine

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